molecular formula C8H8N4OS B13216053 4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13216053
M. Wt: 208.24 g/mol
InChI Key: JVBIDYRADIESOF-UHFFFAOYSA-N
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Description

4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of thiophene-2-carbaldehyde with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazine derivatives .

Scientific Research Applications

4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives such as:

Uniqueness

What sets 4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one apart is its unique thiophene-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

4-amino-6-(thiophen-2-ylmethyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H8N4OS/c9-7-10-6(11-8(13)12-7)4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12,13)

InChI Key

JVBIDYRADIESOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NC(=O)N2)N

Origin of Product

United States

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